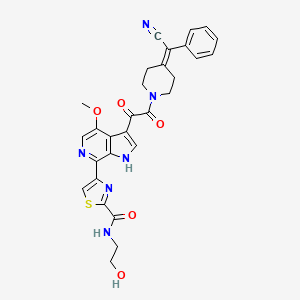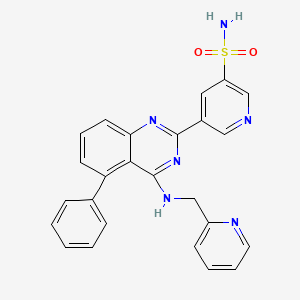
Clorhidrato de BX 513
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride: is a novel compound known for its selective antagonistic activity on the CCR1 receptor. It has shown significant potential in scientific research, particularly in the study of viral infections and chemokine receptor interactions. The compound is also recognized for its high selectivity and potency, making it a valuable tool in various research applications.
Aplicaciones Científicas De Investigación
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemokine receptor interactions and to develop new receptor antagonists.
Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving chemokine receptors, such as inflammatory diseases and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors.
Mecanismo De Acción
Target of Action
BX 513 hydrochloride is a potent and selective antagonist of the CCR1 receptor . The CCR1 receptor is a chemokine receptor that plays a crucial role in the immune response by mediating the migration and activation of leukocytes .
Mode of Action
BX 513 hydrochloride interacts with the CCR1 receptor, inhibiting its function . It displays inverse agonist activity for US28, a HCMV-encoded receptor . The Ki values are 0.04 nM for CCR1 and >10 nM for CCR5, CXCR2, and CXCR4 .
Biochemical Pathways
The compound’s interaction with the CCR1 receptor affects the chemokine signaling pathway, which is involved in the immune response . By inhibiting the CCR1 receptor, BX 513 hydrochloride can modulate the migration and activation of leukocytes .
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 50 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
BX 513 hydrochloride is able to produce concentration-dependent inhibition of MIP-1α and Ca2+ mobilization . This suggests that it can modulate the immune response by affecting the function of leukocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: Various substituents, such as the chlorophenyl and diphenyl groups, are introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques like recrystallization and chromatography to ensure high purity suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Comparación Con Compuestos Similares
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride is unique in its high selectivity and potency for the CCR1 receptor. Similar compounds include:
BX 471: Another CCR1 antagonist with different selectivity and potency profiles.
VUF 2274: A compound with similar activity but different chemical structure and properties.
RS 504393: A CCR2 antagonist with distinct selectivity and applications.
Propiedades
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193542-65-3 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B1192346.png)


![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)

